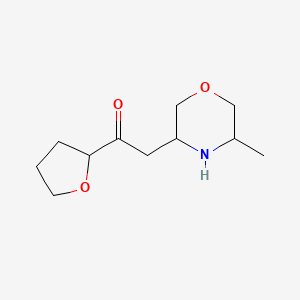
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one is a synthetic organic compound Its structure includes a morpholine ring substituted with a methyl group and an oxolane ring attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the following steps:
Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring is synthesized and methylated at the 5-position.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: May be investigated for its pharmacological properties or as a lead compound in drug discovery.
Industry: Could be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-amine: Contains an amine group instead of a ketone.
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-thiol: Features a thiol group in place of the ketone.
Uniqueness
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-(5-methylmorpholin-3-yl)-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C11H19NO3/c1-8-6-14-7-9(12-8)5-10(13)11-3-2-4-15-11/h8-9,11-12H,2-7H2,1H3 |
Clave InChI |
XKEFKJKEZLEENZ-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(N1)CC(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


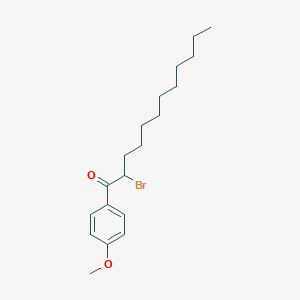
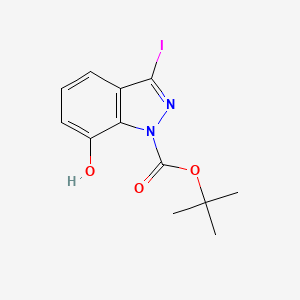


![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)

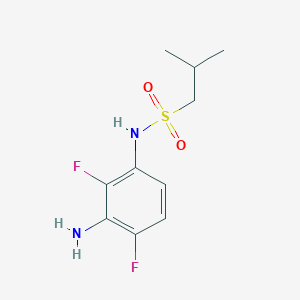
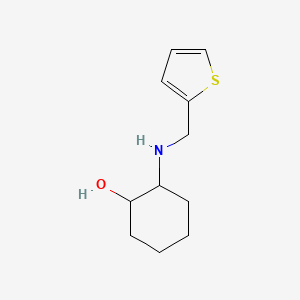
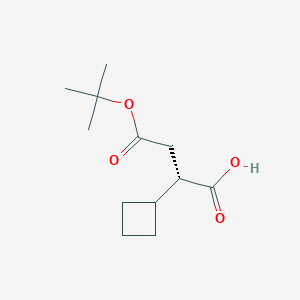
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
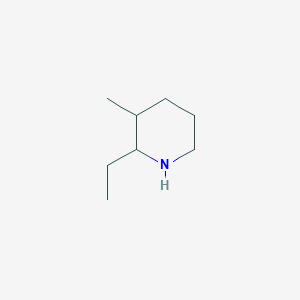

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
